molecular formula C12H17BrO B3023626 6-Phenoxyhexyl bromide CAS No. 51795-97-2

6-Phenoxyhexyl bromide

Cat. No. B3023626
CAS RN: 51795-97-2
M. Wt: 257.17 g/mol
InChI Key: QOLSAZPSEJXYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenoxyhexyl bromide is a compound that is not directly studied in the provided papers. However, the papers do discuss various brominated phenolic compounds and their synthesis, characterization, and properties, which can be somewhat related to the structure and potential reactivity of this compound. These studies involve the synthesis of bromophenols and Schiff-base compounds containing bromine atoms and phenolic or pyridyl groups, which are characterized by various spectroscopic methods and X-ray crystallography .

Synthesis Analysis

The synthesis of brominated phenolic compounds typically involves reactions such as bromination, which can be direct or facilitated by other reagents like hypochlorous acid in the presence of bromide ions . Schiff-base compounds are synthesized through the reaction of an amine with an aldehyde or ketone, resulting in the formation of a C=N double bond, as seen in the synthesis of various brominated Schiff-base compounds .

Molecular Structure Analysis

The molecular structures of these compounds are often determined by X-ray single-crystal diffraction, which provides detailed information about the crystal system, space group, and unit cell dimensions . Density functional theory (DFT) calculations are also used to predict and compare the molecular geometry and properties of these compounds in the ground state .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for this compound but do discuss the reactivity of similar brominated compounds. For instance, the reactivity of bromophenols with DNA bases has been investigated using the electrophilicity-based charge transfer (ECT) method . The tautomerism of brominated Schiff-base compounds in different solvent media and the solid state has been studied, revealing the preference for the enol form .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy . Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), are used to analyze vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals . Additionally, the antioxidant properties of some bromophenols have been assessed using various radical scavenging assays .

Scientific Research Applications

Green Catalysis Processes

Kabra, Huuhtanen, Keiski, and Yadav (2016) explored the use of phosphonium-based ionic liquids, including trihexyl (tetradecyl) phosphonium bromide, in the O-methylation of hydroxybenzenes with dimethyl carbonate. They emphasized the environmental benefits of this green process, highlighting the potential of such catalysts in sustainable chemistry applications (Kabra et al., 2016).

Brominated Disinfection Byproducts in Water Treatment

Pan and Zhang (2013) investigated the formation and speciation of brominated disinfection byproducts (DBPs) in chlorinated drinking water, revealing the significant impact of bromide concentration on DBP formation. This research is crucial for understanding the chemical dynamics in water treatment processes (Pan & Zhang, 2013).

Heeb, Criquet, Zimmermann-Steffens, and von Gunten (2014) conducted a comprehensive review of the reactions between bromine species and various inorganic and organic compounds in water treatment. Their work provides valuable insights into the reactivity of bromine in oxidative water treatment processes (Heeb et al., 2014).

Analytical Chemistry Applications

Lepore and Barak (2009) developed a colorimetric microwell method for determining bromide concentrations, showcasing the application of bromide as a tracer in environmental studies. This method offers an efficient way to monitor bromide in various environmental contexts (Lepore & Barak, 2009).

Environmental Impact Studies

Wang, An, Shao, Gao, Du, and Xu (2020) studied the effects of bromide in the degradation of pollutants during UV/persulfate treatment in water. Their findings help in understanding the environmental dynamics and potential byproducts of water treatment processes involving bromide (Wang et al., 2020).

Chemical Synthesis and Pharmaceutical Research

Boehme, Andries, Dötz, Thiele, and Guenther (2010) synthesized various nonylphenol isomers for biological and environmental studies, demonstrating the significance of brominated compounds in the field of chemical synthesis and pharmaceutical research (Boehme et al., 2010).

Safety and Hazards

Specific safety and hazard information for 6-Phenoxyhexyl bromide was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-bromohexoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLSAZPSEJXYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199681
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51745-97-2, 51795-97-2
Record name Benzene, ((6-bromohexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((6-bromohexyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51795-97-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenoxyhexyl bromide
Reactant of Route 2
Reactant of Route 2
6-Phenoxyhexyl bromide
Reactant of Route 3
Reactant of Route 3
6-Phenoxyhexyl bromide
Reactant of Route 4
Reactant of Route 4
6-Phenoxyhexyl bromide
Reactant of Route 5
Reactant of Route 5
6-Phenoxyhexyl bromide
Reactant of Route 6
Reactant of Route 6
6-Phenoxyhexyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.